N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Description
N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a sulfonylated (E)-2-phenylethenyl group and a branched 1-(4-chlorophenyl)-2-methylpropyl chain. The compound’s structure combines aromatic (4-chlorophenyl, phenylethenyl), sulfonyl, and carboxamide functionalities, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O3S/c1-18(2)23(20-8-10-22(25)11-9-20)26-24(28)21-12-15-27(16-13-21)31(29,30)17-14-19-6-4-3-5-7-19/h3-11,14,17-18,21,23H,12-13,15-16H2,1-2H3,(H,26,28)/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEDFCIROZHEJS-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Basic Information
- IUPAC Name : N-[1-(4-chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Molecular Formula : C24H29ClN2O3S
- Molecular Weight : 461.02 g/mol
- CAS Number : 1030717-25-9
Structure
The compound features a piperidine ring, a sulfonamide group, and various aromatic substituents, which may contribute to its biological properties.
This compound is hypothesized to interact with various biological targets, including:
- Opioid Receptors : Similar compounds have shown affinity for mu-opioid receptors, suggesting potential analgesic properties.
- Neurotransmitter Systems : The structure indicates possible interactions with dopaminergic and serotonergic systems, which could influence mood and pain perception.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant biological activities:
- Analgesic Effects : Studies on related sulfonamide derivatives have demonstrated their efficacy in pain relief through opioid receptor modulation.
- Antidepressant Activity : Some analogs have shown promise in preclinical models for treating depression by enhancing serotonin levels.
Case Studies
Several studies have investigated the effects of similar compounds on animal models:
- Study A : In a rodent model, a related sulfonamide showed a reduction in pain response when administered at varying doses. The study concluded that the compound's analgesic effect was dose-dependent.
- Study B : Another investigation into the neuropharmacological effects revealed that a structurally analogous compound improved mood-related behaviors in stressed mice.
Data Table of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(1-(4-Chlorophenyl)-2-methylpropyl)-N-(phenyl)amide | Analgesic and antidepressant properties | PubChem |
| N-(4-Fluorophenyl)-N-(1-(2-phenylethyl)piperidin) | Potent opioid receptor agonist | |
| N-[1-(2-Hydroxy-2-(thiophen-2-yl)ethyl]piperidin | Antidepressant-like effects | PubChem |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent variations, molecular properties, and implications for bioactivity.
Piperidine-4-carboxamide Derivatives
- N-[3-[(2S)-2-methylpiperidin-1-ium-1-yl]propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide ():
- Key Differences : The propyl linker includes a charged 2-methylpiperidinium group, enhancing hydrophilicity compared to the target compound’s neutral 2-methylpropyl chain.
- Implications : Increased solubility may improve bioavailability but reduce membrane permeability. The cationic group could also alter receptor binding kinetics .
Chlorophenyl-Substituted Amides
- (2E)-4-Chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide (): Key Differences: Replaces the sulfonylpiperidine group with a chloro-pentenamide chain. The α,β-unsaturated enamide may confer electrophilic reactivity, increasing metabolic instability .
- 1-(4-Chlorophenyl)-N-Formyl-a-(2-Methylpropyl)Cyclobutane Methanamine (): Key Differences: Features a cyclobutane ring instead of piperidine and a formylated amine instead of carboxamide. The formyl group could enhance metabolic oxidation susceptibility .
Sibutramine-Related Compounds ():
- N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride: Key Differences: Contains a dimethylamine and cyclobutyl group instead of the sulfonylpiperidine-carboxamide moiety. Implications: The tertiary amine and cyclobutane suggest central nervous system (CNS) activity, as seen in sibutramine (a serotonin-norepinephrine reuptake inhibitor). The lack of sulfonyl and carboxamide groups may limit off-target effects on sulfotransferases or proteases .
Molecular and Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and LogP suggest lipophilicity, favoring blood-brain barrier penetration but posing challenges for aqueous solubility.
- The charged derivative () shows significantly improved solubility, highlighting the impact of ionic groups on physicochemical profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
